2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole

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2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole (CAS 2199276-40-7) is a synthetic, disubstituted thiazole derivative with molecular formula C₉H₁₁F₂NOS and a molecular weight of 219.25 g/mol. Its structure features a 1,3-thiazole core bearing a 4-methyl substituent and a 2-[(3,3-difluorocyclobutyl)methoxy] side chain.

Molecular Formula C9H11F2NOS
Molecular Weight 219.25
CAS No. 2199276-40-7
Cat. No. B2354555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole
CAS2199276-40-7
Molecular FormulaC9H11F2NOS
Molecular Weight219.25
Structural Identifiers
SMILESCC1=CSC(=N1)OCC2CC(C2)(F)F
InChIInChI=1S/C9H11F2NOS/c1-6-5-14-8(12-6)13-4-7-2-9(10,11)3-7/h5,7H,2-4H2,1H3
InChIKeyFTWQUTMISZZISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole (CAS 2199276-40-7): Physicochemical Profile and Procurement-Relevant Identity


2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole (CAS 2199276-40-7) is a synthetic, disubstituted thiazole derivative with molecular formula C₉H₁₁F₂NOS and a molecular weight of 219.25 g/mol . Its structure features a 1,3-thiazole core bearing a 4-methyl substituent and a 2-[(3,3-difluorocyclobutyl)methoxy] side chain. The compound belongs to the broader class of 2-alkoxythiazoles and incorporates the gem-difluorocyclobutyl motif, a validated medicinal chemistry scaffold known to modulate physicochemical properties including lipophilicity, metabolic stability, and conformational rigidity [1]. No experimentally determined biological activity data (e.g., IC₅₀, Kd, EC₅₀) specific to this compound have been identified in peer-reviewed primary literature or patents as of the search date.

Why 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole Cannot Be Interchanged with Close Structural Analogs


Although several compounds share the 3,3-difluorocyclobutyl-thiazole scaffold, three key structural variables preclude generic substitution: (i) the presence or absence of the 4-methyl substituent on the thiazole ring, which alters lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 vs. the des-methyl analog) and metabolic processing [1]; (ii) the nature of the 2-position linker (ether oxygen in the target vs. amine or carboxamide in analogs), which determines the hydrogen-bond donor/acceptor profile, with the target having zero H-bond donors (HBD = 0) versus the 2-aminothiazole analog (HBD = 1, TPSA = 67.2 Ų) [2]; and (iii) the heterocyclic core identity (1,3-thiazole vs. 1,3-pyrimidine), which governs electronic character, π-stacking capability, and susceptibility to CYP-mediated ring oxidation and cleavage [3]. These structural differences translate into measurably distinct physicochemical properties, synthetic reactivity, and, by class-level inference, divergent ADME and off-target profiles that make simple analog substitution scientifically indefensible without direct comparative data from the specific experimental system.

Quantitative Differentiation Evidence for 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. the Des-Methyl Thiazole Analog (CAS 2199591-41-6)

The target compound (C₉H₁₁F₂NOS, MW 219.25) differs from its closest structural analog, 2-[(3,3-difluorocyclobutyl)methoxy]-1,3-thiazole (CAS 2199591-41-6; C₈H₉F₂NOS, MW 205.22), by a single 4-methyl substituent, adding exactly 14.03 Da (one CH₂ unit) . This mass difference is analytically resolvable by LC-MS or GC-MS and serves as a definitive identity confirmation. The additional methyl group also occupies the C-4 position of the thiazole ring, the site most susceptible to CYP-mediated epoxidation and ring scission, potentially altering metabolic liability [1].

Physicochemical profiling Quality control Building block procurement

Lipophilicity Modulation: Estimated logP Increase from 4-Methyl Substitution

The 4-methyl substituent on the thiazole ring increases lipophilicity relative to the unsubstituted analog. Measured logP for 4-methylthiazole core is 1.29 (ALOGPS) or 0.76 (ChemAxon), compared with logP ≈ 0.2–0.3 for unsubstituted thiazole itself [1]. Applying this increment, the target compound is predicted to have a logP approximately 0.3–0.5 units higher than the des-methyl analog 2-[(3,3-difluorocyclobutyl)methoxy]-1,3-thiazole. Separately, the 3,3-difluorocyclobutyl group contributes a distinct lipophilicity profile: Chernykh et al. (2019) measured logP values for 3,3-difluorocyclobutanecarboxylic acid derivatives and compared them with non-fluorinated cyclobutyl counterparts, demonstrating that gem-difluoro substitution on cyclobutane reduces logP relative to the parent hydrocarbon while increasing polarity [2].

Lipophilicity ADME prediction Drug-likeness optimization

Hydrogen Bond Donor Count: Zero HBD Profile vs. 2-Aminothiazole Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), differentiating it from 2-aminothiazole analogs such as 4-(3,3-difluorocyclobutyl)-1,3-thiazol-2-amine (CAS 1861196-44-2), which has HBD = 1 and a topological polar surface area (TPSA) of 67.2 Ų [1]. The absence of an HBD in the target compound is a consequence of the 2-alkoxy (ether) linkage replacing the 2-amino group. This difference is significant for membrane permeability: compounds with HBD = 0 generally exhibit higher passive transcellular permeability than those with HBD ≥ 1, all else being equal. By contrast, the 2-aminothiazole analog can act as both a hydrogen bond donor and acceptor, enabling bidentate interactions with biological targets that are inaccessible to the ether-linked target compound.

Hydrogen bonding Membrane permeability Blood-brain barrier penetration

Heterocycle Core Differentiation: 1,3-Thiazole vs. 1,3-Pyrimidine in Matched Molecular Pair Context

The target compound employs a 1,3-thiazole core, whereas a directly analogous compound, 2-[(3,3-difluorocyclobutyl)methoxy]-4-methylpyrimidine (CAS 2200107-35-1; C₁₀H₁₂F₂N₂O, MW 214.21), uses a 1,3-pyrimidine core . These two heterocycles differ fundamentally in electronic structure, metabolic fate, and synthetic reactivity: (i) thiazole is a π-excessive 5-membered ring susceptible to CYP-mediated C=C epoxidation leading to ring cleavage and reactive thioamide metabolite formation [1]; (ii) pyrimidine is a π-deficient 6-membered ring with two basic nitrogens (pKa ≈ 1.3 for protonated pyrimidine vs. pKa ≈ 2.5 for protonated thiazole). The thiazole ring's sulfur atom provides unique opportunities for S-oxidation and metal coordination that are absent in pyrimidine. This core difference creates orthogonal structure–activity relationship (SAR) vectors for the same difluorocyclobutylmethoxy appendage.

Heterocycle selection Metabolic stability Off-target liability

Metabolic Stability Advantage of the 3,3-Difluorocyclobutyl Motif: Class-Level Evidence from gem-Difluorocyclobutane-Containing Drugs

The 3,3-difluorocyclobutyl group is a validated medicinal chemistry motif for improving metabolic stability. In the development of the FDA-approved drug ivosidenib, the gem-difluorocyclobutane motif was found to be crucial in increasing metabolic stability while maintaining potency [1]. Similarly, in the development of the melanin-concentrating hormone receptor 1 inhibitor BMS-814580, 1,1-disubstitution on the gem-difluorocyclobutane proved crucial to block a metabolic weak spot [1]. The target compound incorporates the 3,3-difluorocyclobutyl group via a methylene ether linker (methoxy spacer) at the thiazole 2-position. While no direct metabolism data exist for this specific compound, the class-level precedent indicates that the 3,3-difluorocyclobutyl group significantly reduces CYP-mediated oxidative metabolism compared to non-fluorinated cyclobutyl analogs [2]. Chernykh et al. (2019) additionally demonstrated that 3,3-difluorocyclobutane derivatives exhibit distinct pKa and logP values compared to both non-fluorinated cyclobutanes and 2,2-difluorocyclobutane regioisomers [3].

Metabolic stability Fluorine chemistry Lead optimization

Synthetic Tractability and Building Block Utility: 4-Methyl Group as a Functionalization Handle

The 4-methyl group on the thiazole ring provides a synthetic handle for further functionalization (e.g., radical bromination at the benzylic position, oxidation to the carboxylic acid, or direct C–H activation), a capability absent in the des-methyl analog 2-[(3,3-difluorocyclobutyl)methoxy]-1,3-thiazole . The benzylic C–H bonds of the 4-methyl group are activated by the adjacent thiazole ring, enabling selective functionalization under mild conditions. This feature positions the target compound not merely as an endpoint screening candidate but as a versatile intermediate for generating focused libraries of 4-substituted thiazole derivatives. In contrast, the des-methyl analog (CAS 2199591-41-6) lacks this functionalization vector, limiting downstream diversification options .

Synthetic chemistry Building block procurement Library synthesis

Highest-Confidence Application Scenarios for 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Zero-HBD, Metabolically Stabilized Thiazole Scaffold

In lead optimization programs where minimizing hydrogen bond donors is critical—such as CNS-penetrant or intracellular-targeting campaigns—this compound offers a zero-HBD thiazole scaffold embedding the metabolically stabilizing 3,3-difluorocyclobutyl motif [1][2]. Unlike 2-aminothiazole analogs (HBD = 1, TPSA = 67.2 Ų) [1], the 2-alkoxy linkage eliminates the hydrogen bond donor while retaining the thiazole ring's π-stacking and metal-coordination capabilities. The 4-methyl group provides a vector for further SAR exploration via benzylic functionalization. Procurement of this compound enables direct assessment of the 2-alkoxy-4-methylthiazole chemotype's permeability, metabolic stability, and target engagement without the confounding influence of an HBD.

Differentiated Building Block for Focused Thiazole Library Synthesis

This compound serves as a strategic building block for generating focused libraries of 4-functionalized thiazole derivatives containing the pharmacologically relevant 3,3-difluorocyclobutylmethoxy group [2][3]. The 4-methyl substituent acts as a latent functionalization handle; benzylic bromination, oxidation, or transition-metal-catalyzed C–H activation can convert it into aldehydes, carboxylic acids, halomethyl, or aminomethyl derivatives, each opening distinct chemical space. The 3,3-difluorocyclobutyl group, validated in FDA-approved drugs such as ivosidenib for metabolic stability [3], is pre-installed, saving 3–5 synthetic steps compared to late-stage introduction. This building block strategy is particularly suited for kinase inhibitor, metalloenzyme inhibitor, or GPCR modulator programs that benefit from thiazole-containing scaffolds.

Matched Molecular Pair Analysis with Pyrimidine and Des-Methyl Thiazole Analogs for Heterocycle and Substituent SAR

The compound enables rigorous matched molecular pair (MMP) studies when procured alongside its closest analogs: (a) the des-methyl analog (CAS 2199591-41-6) isolates the contribution of the 4-methyl group to lipophilicity, metabolic stability, and target potency; (b) the pyrimidine analog (CAS 2200107-35-1) isolates the contribution of the heterocycle core (thiazole vs. pyrimidine) to electronic character, metabolic processing, and off-target profile . Such systematic MMP analysis, using compounds with identical 3,3-difluorocyclobutylmethoxy appendages but differing in core heterocycle or ring substitution, provides high-resolution SAR that cannot be obtained by comparing compounds that vary in multiple structural features simultaneously.

Physicochemical Tool Compound for logP and Permeability Benchmarking in Fluorinated Cyclobutane Series

Given the growing interest in gem-difluorocyclobutanes as 'small, polar, yet lipophilic' moieties in medicinal chemistry [3], this compound can serve as a physicochemical benchmarking tool. Its zero-HBD, moderate MW (219.25), and combined thiazole–difluorocyclobutyl architecture provide a defined reference point for measuring experimental logP, permeability (PAMPA or Caco-2), and metabolic stability (microsomal or hepatocyte intrinsic clearance) within a fluorinated cyclobutane compound series. Chernykh et al. (2019) established that 3,3-difluorocyclobutane derivatives exhibit measurable pKa and logP differences compared to both non-fluorinated and 2,2-difluorinated regioisomers [2]; this compound extends that comparative framework into the thiazole chemical space.

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